molecular formula C19H13ClF2N2O2 B2678933 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852924-38-0

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2678933
CAS No.: 852924-38-0
M. Wt: 374.77
InChI Key: RTUSVVSHXVUMBE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine (DHP) derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 2,4-difluorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUSVVSHXVUMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzylamine with 2,4-difluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate dihydropyridine precursor under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The compound’s interaction with cellular receptors and enzymes is crucial for its bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The target compound shares the 1,4-dihydropyridine-3-carboxamide scaffold with several analogs, including AZ331 , AZ257 , and DM-20 (see Table 1). Key distinctions arise from substituent variations, which critically influence electronic properties, lipophilicity, and target binding.

Table 1: Substituent Comparison of DHP Derivatives
Compound R1 (Position 1) R2 (Position 3) Halogen/Functional Groups
Target Compound 4-Chlorophenylmethyl 2,4-Difluorophenyl Cl, F (electron-withdrawing)
AZ331 2-Furyl, Methoxyphenyl 2-Methoxyphenyl None (electron-donating OCH3)
AZ257 4-Bromophenyl, 2-Furyl 2-Methoxyphenyl Br (bulkier halogen)
DM-20 4-(Trifluoromethyl)benzyl Methoxy-6-methylpyridinyl CF3 (strongly electronegative)

Electronic and Physicochemical Properties

  • Halogen Effects : The target compound’s 4-chlorophenyl and 2,4-difluorophenyl groups introduce moderate electronegativity and lipophilicity. In contrast, AZ257’s bromophenyl group increases steric bulk but reduces electronegativity compared to chlorine . DM-20’s trifluoromethyl group enhances both electronegativity and metabolic stability .
  • Amide Side Chains : The 2,4-difluorophenyl carboxamide in the target compound may enhance receptor binding specificity compared to AZ331/AZ257’s methoxyphenyl groups, as fluorination often improves pharmacokinetic profiles .

Hypothesized Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • AZ331/AZ257: These compounds exhibit thioether and cyano groups, which are absent in the target. Such groups may confer redox activity or hydrogen-bonding capacity, influencing enzyme inhibition (e.g., kinase targets) .
  • DM-20 : The trifluoromethyl group in DM-20 is associated with enhanced blood-brain barrier penetration, suggesting the target compound’s difluorophenyl group might offer a balance between CNS accessibility and peripheral activity .

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClF2N2O2C_{18}H_{15}ClF_{2}N_{2}O_{2} with a molecular weight of approximately 372.78 g/mol. The presence of both chlorophenyl and difluorophenyl groups contributes to its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of dihydropyridine derivatives. For instance, a study utilizing various cancer cell lines demonstrated that similar compounds exhibit significant cytotoxicity. In particular:

  • Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and A549 (lung).
  • Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

CompoundCell LineIC50 (μM)
Dihydropyridine AMCF-714.34
Dihydropyridine BHCT-1166.90
Dihydropyridine CA54910.39

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control groups.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Dihydropyridines are known to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives show antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of various dihydropyridine derivatives against cancer cell lines. The results indicated that modifications in the phenyl substituents significantly influenced the cytotoxic potency:

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhanced activity, while electron-donating groups reduced it.

Research Findings

Research has demonstrated that compounds similar to This compound exhibit promising anticancer activity with IC50 values ranging from 6.90 μM to over 50 μM across various studies.

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